An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)picolinonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)picolinonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-(trifluoromethyl)picolinonitrile, a key building block in the synthesis of agrochemicals and pharmaceuticals. The document details its synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
4-Chloro-3-(trifluoromethyl)picolinonitrile, with the CAS number 1807051-37-1, is a substituted pyridine derivative of significant interest in synthetic chemistry.[1][2][3] Its unique structural features, including a reactive chlorine atom at the 4-position, an electron-withdrawing trifluoromethyl group at the 3-position, and a versatile nitrile group, make it a valuable intermediate for the synthesis of a wide range of complex molecules. This guide will explore the fundamental chemical properties, synthesis, and reactivity of this compound, and highlight its applications in the development of new herbicides and potential therapeutic agents.
Physicochemical Properties
4-Chloro-3-(trifluoromethyl)picolinonitrile is a solid at room temperature, with a molecular formula of C₇H₂ClF₃N₂ and a molecular weight of 206.55 g/mol .[1][2] While a specific melting point is not widely reported in the literature, its solid physical form suggests a relatively high melting point. The solubility of this compound in various organic solvents has not been extensively documented, but based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
| Property | Value | Source(s) |
| CAS Number | 1807051-37-1 | [1][2][3] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 206.55 g/mol | [1][2] |
| Physical Form | Solid | [1][4] |
| Purity | ≥95% | [1][3] |
Synthesis
Another general strategy for synthesizing related compounds, such as 3-chloro-4,5,6-trifluoropicolinonitrile, involves a halogen exchange reaction on a polychlorinated picolinonitrile starting material.[6][7] This suggests that a similar strategy, perhaps involving a more selectively chlorinated precursor, could be employed for the synthesis of 4-Chloro-3-(trifluoromethyl)picolinonitrile.
The synthesis of related trifluoromethyl-containing pyridines has also been achieved through cyclocondensation reactions using trifluoromethyl-containing building blocks.[5]
Chemical Reactivity
The reactivity of 4-Chloro-3-(trifluoromethyl)picolinonitrile is primarily dictated by the interplay of its three key functional groups: the 4-chloro substituent, the 3-trifluoromethyl group, and the 2-nitrile group.
Nucleophilic Aromatic Substitution (SNA)
The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing trifluoromethyl and nitrile groups. This makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNA).[1][8][9] The chlorine atom at this position is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
The mechanism of SNA on 4-chloropyridine involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate (a Meisenheimer-like complex). This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.[8][9][10] The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Cross-Coupling Reactions
The chloro-substituent at the 4-position also makes 4-Chloro-3-(trifluoromethyl)picolinonitrile a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14][15] This reaction allows for the formation of carbon-carbon bonds by coupling the picolinonitrile with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 4-position, further diversifying the molecular scaffold.
Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.
Reactions of the Nitrile Group
The nitrile group in 4-Chloro-3-(trifluoromethyl)picolinonitrile is a versatile functional handle that can undergo a variety of transformations.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[16][17][18][19] This provides a route to 4-chloro-3-(trifluoromethyl)picolinic acid, another valuable synthetic intermediate.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[20][21] This transformation opens up possibilities for further functionalization through reactions of the resulting amine.
Applications
The primary application of 4-Chloro-3-(trifluoromethyl)picolinonitrile is as a key intermediate in the synthesis of agrochemicals, particularly herbicides.[22][23][24][25][26] The trifluoromethylpyridine scaffold is a common feature in many active ingredients due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[5]
This compound is a precursor to a class of picolinate herbicides. For example, it can be used in the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which are known to have herbicidal activity.[7]
Furthermore, the trifluoromethylpyridine moiety is also found in a number of pharmaceuticals.[27][28] While direct use of 4-Chloro-3-(trifluoromethyl)picolinonitrile in the synthesis of currently marketed drugs is not widely documented, its potential as a building block in drug discovery is significant given the prevalence of this scaffold in bioactive molecules. For instance, the related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of the anticancer drug sorafenib.[27]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be influenced by the substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C≡N functional groups. The C≡N stretch is typically observed in the region of 2220-2260 cm⁻¹. The C-F stretching vibrations of the CF₃ group are expected to appear as strong bands in the 1000-1350 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
4-Chloro-3-(trifluoromethyl)picolinonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][4] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-3-(trifluoromethyl)picolinonitrile is a valuable and versatile building block in modern synthetic chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, and is intended to facilitate its effective use in research and development.
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